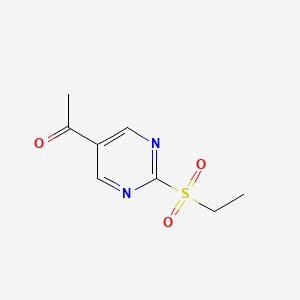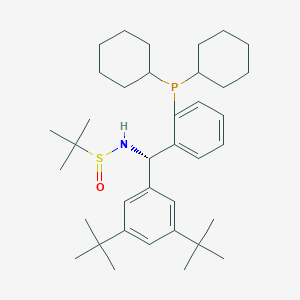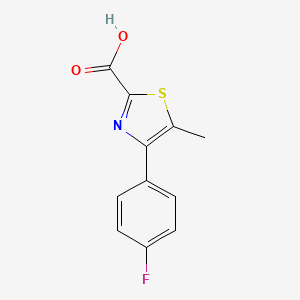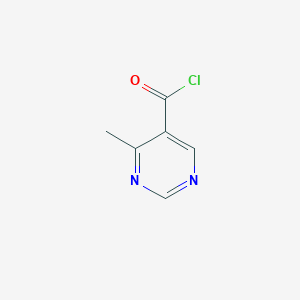
Sodium (S)-3-amino-3-carboxypropanoate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-3-amino-3-carboxypropanoate hydrate is a chemical compound that belongs to the class of amino acids. It is a sodium salt of (S)-3-amino-3-carboxypropanoic acid, which is also known as (S)-beta-alanine. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-3-amino-3-carboxypropanoate hydrate typically involves the neutralization of (S)-3-amino-3-carboxypropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes the use of high-purity reagents and advanced crystallization techniques to achieve a high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (S)-3-amino-3-carboxypropanoate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate and amine derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate and amine derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated amino acids.
Applications De Recherche Scientifique
Sodium (S)-3-amino-3-carboxypropanoate hydrate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of Sodium (S)-3-amino-3-carboxypropanoate hydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that lead to the formation of biologically active compounds. The compound’s effects are mediated through its ability to donate or accept functional groups during enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (S)-2-amino-3-carboxypropanoate hydrate: Similar in structure but differs in the position of the amino group.
Sodium (S)-3-amino-4-carboxybutanoate hydrate: Contains an additional carbon in the backbone.
Sodium (S)-3-amino-3-carboxybutanoate hydrate: Similar but with a different side chain.
Uniqueness
Sodium (S)-3-amino-3-carboxypropanoate hydrate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role in various biological processes make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C4H8NNaO5 |
|---|---|
Poids moléculaire |
173.10 g/mol |
Nom IUPAC |
sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 |
Clé InChI |
PPTHNBYUFXSJPS-JIZZDEOASA-M |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)[O-].O.[Na+] |
SMILES canonique |
C(C(C(=O)O)N)C(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



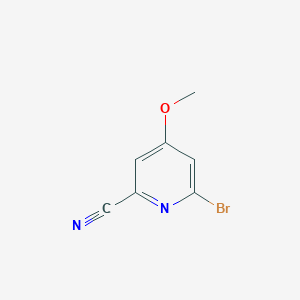

![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)


